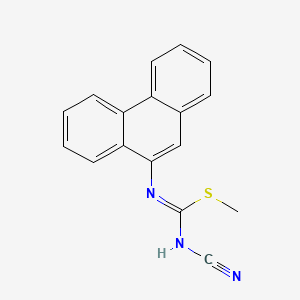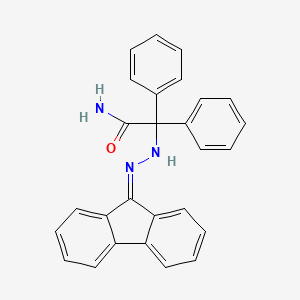
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide typically involves the reaction of fluorenone with hydrazine derivatives under controlled conditions. One common method involves the condensation of fluorenone with hydrazine hydrate in the presence of an acid catalyst to form the fluorenylidene hydrazine intermediate. This intermediate is then reacted with diphenylacetic acid chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The fluorenylidene group can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to antimicrobial and antifungal effects by inhibiting essential biological processes in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine: Shares the fluorenylidene and hydrazine groups but lacks the diphenylacetamide moiety.
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: Contains fluorenylidene groups but has a different core structure.
Fluorenone azine derivatives: Similar in having fluorenylidene groups but differ in their overall structure and functional groups.
Uniqueness
2-(2-(9H-Fluoren-9-ylidene)hydrazino)-2,2-diphenylacetamide is unique due to its combination of fluorenylidene, hydrazino, and diphenylacetamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
34620-27-4 |
|---|---|
Formule moléculaire |
C27H21N3O |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
2-(2-fluoren-9-ylidenehydrazinyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H21N3O/c28-26(31)27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)30-29-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,30H,(H2,28,31) |
Clé InChI |
JPMLLAFIQXBDEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





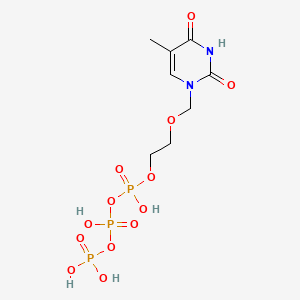


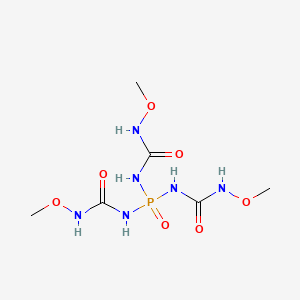
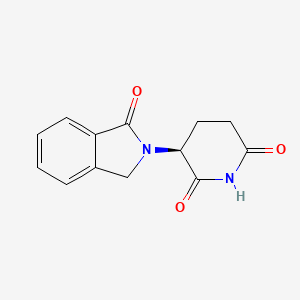


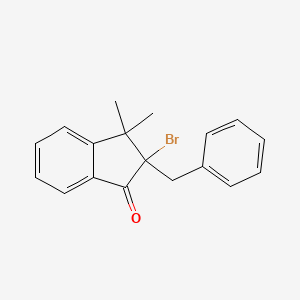
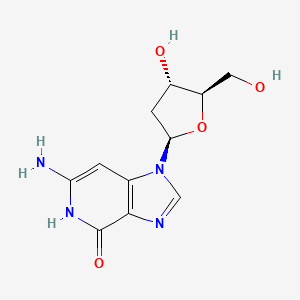
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
